molecular formula C17H13Cl2N3OS B5206180 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B5206180
M. Wt: 378.3 g/mol
InChI Key: OMHZWZBSOJRUCF-UHFFFAOYSA-N
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Description

2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a pyridinylmethyl group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with pyridine-4-carboxaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE include other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-13-2-1-3-14(19)16(13)17-22-12(10-24-17)8-15(23)21-9-11-4-6-20-7-5-11/h1-7,10H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHZWZBSOJRUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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